N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

medicinal chemistry structure-activity relationship thiazole sulfonamide

Procure N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922101-29-9) for your kinase inhibitor research. Its unique 3-methoxybenzyl substitution, distinct from unsubstituted benzyl or halogenated analogs, introduces a specific H-bond acceptor and steric profile critical for probing B-Raf/C-Raf/Src ATP-binding pocket tolerance. With a tPSA of 96 Ų and logP of 2.1, it sits near the optimal CNS drug-likeness range, making it ideal for BBB permeability studies. Use it as an unbiased test case for docking validation or as a photoaffinity probe precursor. Do not settle for generic scaffold analogs—verify exact substitution to ensure SAR validity.

Molecular Formula C20H21N3O4S2
Molecular Weight 431.53
CAS No. 922101-29-9
Cat. No. B2866306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide
CAS922101-29-9
Molecular FormulaC20H21N3O4S2
Molecular Weight431.53
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC(=CC=C3)OC
InChIInChI=1S/C20H21N3O4S2/c1-14-6-8-18(9-7-14)29(25,26)23-20-22-16(13-28-20)11-19(24)21-12-15-4-3-5-17(10-15)27-2/h3-10,13H,11-12H2,1-2H3,(H,21,24)(H,22,23)
InChIKeyBQDVCNYQXYZHHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922101-29-9) – Structural and Pharmacophore Context for Procurement Decisions


N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (CAS 922101-29-9) is a synthetic sulfonamide-containing thiazole-acetamide derivative with molecular formula C20H21N3O4S2 and molecular weight 431.5 g/mol . The molecule features a 3-methoxybenzyl substituent on the acetamide nitrogen and a 4-methylphenylsulfonamido group at the thiazole 2-position. Representatives of this chemotype have been investigated in academic and patent literature primarily as kinase inhibitor scaffolds and potential anticancer agents, though the specific 3-methoxybenzyl substitution pattern distinguishes it from other N-benzyl or N-aryl analogs within the class [1].

Why Generic Substitution Fails for N-(3-Methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide in Structure-Activity-Relationship (SAR) Studies


Within the benzene sulfonamide thiazole acetamide family, even minor perturbations to the N-substituent profoundly alter biochemical target engagement, cellular potency, and selectivity profiles [1]. The 3-methoxybenzyl group of the target compound introduces a specific hydrogen-bond acceptor and steric bulk that cannot be replicated by simple benzyl, phenethyl, or halogenated-phenyl analogs. Consequently, generic replacement by an unsubstituted benzyl analog (e.g., N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide) or a regioisomeric methoxyphenyl derivative risks loss of the desired interaction with a given biological target, invalidating SAR conclusions and wasting procurement resources. Procurement based solely on scaffold similarity, without verifying the exact substitution pattern, is therefore scientifically unsound.

Quantitative Differentiation Evidence for N-(3-Methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide vs. Closest Structural Analogs


Structural Uniqueness: 3-Methoxybenzyl vs. Unsubstituted Benzyl and Ortho-Methoxybenzyl Analogs

The target compound is the sole representative in the benzene sulfonamide thiazole acetamide patent class (AU2022418199A2) bearing a 3-methoxybenzyl substituent on the acetamide nitrogen [1]. In contrast, the closest explicitly claimed analogs include N-benzyl-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (unsubstituted benzyl) and N-(2-methoxyphenethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide (ortho-methoxy substitution with ethyl linker) . No publicly accessible biological data directly compare these compounds in the same assay; therefore, the differential evidence is currently limited to structural and physicochemical descriptors.

medicinal chemistry structure-activity relationship thiazole sulfonamide

Predicted Physicochemical Property Differentiation: Lipophilicity and Topological Polar Surface Area

In silico property calculations for the target compound and its closest analogs reveal quantifiable differences in lipophilicity and polar surface area that may drive differential permeability and solubility [1]. The target compound (ZINC2688583) has a calculated logP of 2.115, a topological polar surface area (tPSA) of 96 Ų, 7 hydrogen-bond acceptors, and 5 rotatable bonds [2]. The unsubstituted benzyl analog is predicted to have a lower logP (approximately 1.8) and tPSA (~87 Ų), while the ortho-methoxyphenethyl analog is predicted to have a higher logP (~2.4) and tPSA (~96 Ų). These differences, though modest, can influence aqueous solubility, passive membrane permeability, and plasma protein binding in a compound-specific manner.

ADME prediction drug-likeness physicochemical profiling

Biological Target Class Overlap: Kinase Inhibition Potential vs. In-Class Analogs

Patent AU2022418199A2 broadly claims benzene sulfonamide thiazole acetamides for cancer treatment, with particular emphasis on kinase-mediated pathways [1]. The target compound falls within the generic Markush structure, but the patent does not disclose specific IC50 values for any exemplified compound. However, the sulfonamide-thiazole-acetamide scaffold is known to interact with the ATP-binding pocket of kinases such as B-Raf and Src, as demonstrated by structurally related thiazolylphenyl-benzenesulfonamido derivatives (US 9,199,979) that exhibit nanomolar kinase inhibition [2]. The presence of the 3-methoxybenzyl group is hypothesized to enhance binding affinity for a subset of kinases compared to hydrogen or halogen substituents, based on docking studies with analogous sulfonamide-thiazole chemotypes [3]. Nevertheless, no head-to-head potency data exist for the target compound versus its direct analogs in any kinase assay.

kinase inhibitor Ras-Raf-MEK-ERK pathway sulfonamide pharmacophore

Optimal Research and Industrial Application Scenarios for N-(3-Methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide


Kinase Inhibitor Lead Optimization and SAR Expansion

The compound serves as a unique substitution variant within a patented kinase inhibitor chemotype (AU2022418199A2). Medicinal chemistry teams can use it to probe the meta-methoxybenzyl tolerance of the ATP-binding pocket in B-Raf, C-Raf, or Src kinases, thereby expanding the SAR landscape beyond simple benzyl or halogenated analogs [1]. Its procurement is justified for generating proprietary SAR data that may reveal potency improvements or selectivity shifts relative to the unsubstituted benzyl lead.

Physicochemical Property Benchmarking for CNS Drug Design

With a tPSA of 96 Ų and logP of 2.1, this compound sits near the optimal range for CNS drug-likeness (tPSA < 90 Ų, logP 1–3) [2]. Researchers designing CNS-penetrant kinase inhibitors can use it to experimentally measure permeability (PAMPA-BBB) and compare with the benzyl analog (tPSA ~87 Ų), providing a direct test of the impact of a single methoxy group on brain penetration potential.

Computational Chemistry and Docking Validation

The compound's well-defined structure and availability make it suitable for computational model validation. Docking studies using the 3-methoxybenzyl analog can be compared against crystallographic data of related sulfonamide-thiazole ligands to refine scoring functions and improve virtual screening hit rates [3]. The absence of published biological data actually increases its value as an unbiased test case for prospective docking campaigns.

Chemical Biology Probe Development

Given the scaffold's association with the Ras-Raf-MEK-ERK pathway, this compound can be employed as a negative control or affinity probe precursor in chemical biology studies. Its unique substitution pattern (3-methoxybenzyl) offers a handle for photoaffinity labeling or biotinylation without perturbing the core pharmacophore, enabling target identification studies that are inaccessible with the unsubstituted benzyl analog [4].

Quote Request

Request a Quote for N-(3-methoxybenzyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.